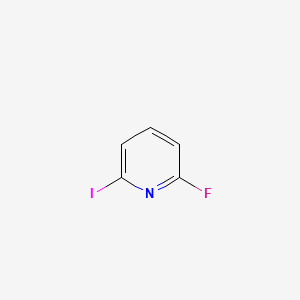

2-氟-6-碘吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-6-iodopyridine is a chemical compound that has been widely used in scientific research due to its unique properties . It is a halogenated pyridine derivative that has a fluorine atom and an iodine atom attached to the pyridine ring . The CAS number for 2-Fluoro-6-iodopyridine is 1214345-93-3 .

Synthesis Analysis

The synthesis of 2-Fluoro-6-iodopyridine and other fluoropyridines involves several methods. These include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-iodopyridine is characterized by the presence of a fluorine atom and an iodine atom attached to the pyridine ring . The molecular weight of a similar compound, 2-fluoro-6-trifluoromethylpyridine, is 165.088 Da .Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-6-iodopyridine are complex and involve several steps. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .Physical And Chemical Properties Analysis

2-Fluoro-6-iodopyridine is a halogenated pyridine derivative that has a fluorine atom and an iodine atom attached to the pyridine ring . The molecular weight of a similar compound, 2-fluoro-6-trifluoromethylpyridine, is 165.088 Da .科学研究应用

- Borylation Reactions : 2-Fluoro-6-iodopyridine serves as a versatile precursor for the synthesis of pyridinylboronic acids and esters. These compounds are essential in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

- Drug Development : Researchers utilize iodopyridines, including 2-fluoro-6-iodopyridine, to create complex organic molecules. These compounds play a significant role in pharmaceutical research and drug development.

- 18F-Substituted Pyridines : The introduction of fluorine-18 (18F) into pyridine rings enables the development of positron emission tomography (PET) imaging agents. These agents help visualize biological processes in vivo, aiding in disease diagnosis and drug development .

- Fluorinated Herbicides and Insecticides : Fluorine-containing substituents enhance the properties of agricultural chemicals. Incorporating fluorine atoms into lead structures improves their effectiveness, stability, and environmental impact. 2-Fluoro-6-iodopyridine contributes to the design of novel agrochemicals .

- Functional Materials : Researchers explore the use of fluoropyridines in designing functional materials, such as liquid crystals, polymers, and semiconductors. The electron-withdrawing nature of fluorine atoms influences material properties .

- Bioorthogonal Chemistry : Fluoropyridines can participate in bioorthogonal reactions, allowing selective labeling of biomolecules in living systems. Researchers use these reactions for proteomics, metabolomics, and cell imaging studies .

- C-H Activation : Fluoropyridines serve as substrates in transition metal-catalyzed C-H activation reactions. These transformations enable the direct functionalization of C-H bonds, streamlining synthetic routes .

Organic Synthesis and Medicinal Chemistry

Radiochemistry and Imaging

Agricultural Chemistry

Materials Science

Chemical Biology

Transition Metal Catalysis

安全和危害

2-Fluoro-6-iodopyridine is classified as harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

未来方向

The future directions for the use of 2-Fluoro-6-iodopyridine and other fluoropyridines involve their potential use in various biological applications. The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . The development of more efficient synthetic methods for these compounds is a key area of future research .

作用机制

Target of Action

2-Fluoro-6-iodopyridine is a halogenated pyridine derivative

Mode of Action

. This suggests that 2-Fluoro-6-iodopyridine might interact with its targets in a unique way, potentially leading to different biochemical changes.

Biochemical Pathways

. This suggests that 2-Fluoro-6-iodopyridine might interact with certain biochemical pathways related to imaging processes.

Result of Action

. This suggests that 2-Fluoro-6-iodopyridine might have similar effects in its respective applications.

属性

IUPAC Name |

2-fluoro-6-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-2-1-3-5(7)8-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCKZTQDBHJMQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-iodopyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)

![N-(2,4-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2386801.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)

![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2386812.png)